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4-Isopropoxy-1-naphthaldehyde

Cat. No.: B15233941
M. Wt: 214.26 g/mol
InChI Key: YKSNXOZFSXBWSA-UHFFFAOYSA-N
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Description

Contextualization within Naphthaldehyde Chemistry and Derivatives

Naphthaldehydes are a class of aromatic aldehydes based on the naphthalene (B1677914) bicyclic aromatic hydrocarbon structure. The parent compound, 1-naphthaldehyde (B104281), has been a staple in organic chemistry for many years, serving as a precursor in the synthesis of a wide range of more complex molecules, including pharmaceuticals, dyes, and polymers. nih.govresearchgate.netnih.gov The reactivity of the aldehyde group, coupled with the extended π-system of the naphthalene rings, allows for a rich variety of chemical transformations. nih.gov

Derivatives of naphthaldehyde, such as 4-Isopropoxy-1-naphthaldehyde, are of particular interest because the introduction of substituents onto the naphthalene core can significantly modify the electronic properties and steric environment of the molecule. An alkoxy group, like the isopropoxy group at the 4-position, is known to be an electron-donating group. This electronic effect can influence the reactivity of both the aldehyde function and the aromatic system, potentially leading to new synthetic pathways and applications. The closely related 4-methoxy-1-naphthaldehyde (B103360) has been utilized as a fluorogenic substrate for enzymes, indicating a potential avenue of investigation for its isopropoxy counterpart. sigmaaldrich.com

Significance in Contemporary Organic Synthesis and Advanced Research

The significance of this compound in modern organic synthesis lies in its potential as a versatile building block. The aldehyde functional group can participate in a wide array of chemical reactions, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations, to construct more elaborate molecular frameworks.

In advanced research, the focus is often on creating molecules with specific functions. The naphthalene core of this compound provides a rigid and fluorescent platform. The isopropoxy group can enhance solubility in organic solvents and modulate the electronic and photophysical properties of the naphthalene system. These features make it a promising candidate for the synthesis of novel fluorescent probes, organic light-emitting diode (OLED) materials, and pharmacologically active compounds. The broader class of naphthalene derivatives has been explored for applications in medicinal chemistry, suggesting that isopropoxy-substituted analogues could also exhibit interesting biological activities. nih.govresearchgate.net

Scope and Defined Research Trajectories for this compound

Currently, the research landscape for this compound is still in its nascent stages. However, several clear research trajectories can be defined based on the chemistry of related compounds. A primary area of investigation would be the exploration of its synthetic utility. This would involve systematically studying its reactivity in a variety of organic transformations to establish it as a reliable synthetic intermediate.

Another important research direction is the investigation of its photophysical properties. Given the inherent fluorescence of the naphthalene core, it is plausible that this compound and its derivatives could be developed into novel fluorescent sensors for the detection of specific analytes. Furthermore, its potential role in medicinal chemistry warrants exploration, drawing parallels from the biological activities observed in other functionalized naphthaldehydes. nih.govresearchgate.net The development of efficient and scalable synthetic routes to this compound will be crucial for enabling these future research endeavors. A plausible synthetic approach would involve the etherification of 4-hydroxy-1-naphthaldehyde (B1296455).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B15233941 4-Isopropoxy-1-naphthaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4-propan-2-yloxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-10H,1-2H3

InChI Key

YKSNXOZFSXBWSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)C=O

Origin of Product

United States

Reactivity Profiles and Chemical Transformations of 4 Isopropoxy 1 Naphthaldehyde

Aldehyde Group Reactivity and Functionalization

The aldehyde group (-CHO) is the most reactive site in 4-isopropoxy-1-naphthaldehyde, readily undergoing reactions typical of this functional group. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. unizin.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. unizin.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. unizin.org The reactivity of the aldehyde is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. unizin.org The rate of nucleophilic addition can be enhanced by adjacent electron-withdrawing groups. masterorganicchemistry.com

The addition of a nucleophile to the carbonyl carbon changes its hybridization from sp² to sp³, resulting in a tetrahedral geometry. masterorganicchemistry.com If the groups attached to the carbonyl carbon are different, this reaction can create a new chiral center. libretexts.org

Condensation Reactions with Nitrogen Nucleophiles (e.g., Schiff Base Formation, Hydrazone Derivatives)

This compound readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines, commonly known as Schiff bases, and other related derivatives like hydrazones. libretexts.org

Schiff Base Formation: The reaction with primary amines yields Schiff bases, which contain a C=N double bond. libretexts.org This acid-catalyzed reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. nih.gov Subsequent dehydration leads to the formation of the imine. libretexts.org The pH of the reaction is a critical factor, with optimal rates typically observed around a pH of 5. libretexts.org Schiff bases derived from aromatic aldehydes with effective conjugation tend to be more stable than those from aliphatic aldehydes. researchgate.net These compounds are important in coordination chemistry as they can form stable complexes with transition metals. researchgate.netarcjournals.org

Hydrazone Derivatives: Similarly, the reaction of this compound with hydrazine (B178648) or its derivatives produces hydrazones, which feature a -C=N-N- linkage. researchgate.net These reactions are valuable for preparing stable, often crystalline, derivatives of aldehydes. libretexts.org Hydrazone derivatives have found applications in various fields, including as fluorescent chemosensors and in the synthesis of heterocyclic compounds. researchgate.netnih.gov For instance, a hydrazone derived from β-hydroxy-α-naphthaldehyde has been shown to act as a fluorescent sensor for Mg²⁺. nih.gov Another study reported on a 2-hydroxy-1-naphthaldehyde (B42665) isonicotinoyl hydrazone as an inhibitor of enzymes in Mycobacterium tuberculosis. nih.gov

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles

Reactant Product Type Key Features of Reaction/Product
Primary Amine Schiff Base (Imine) Formation of a C=N double bond; reaction is acid-catalyzed and reversible. libretexts.org
Hydrazine Hydrazone Formation of a C=N-NH₂ linkage; often results in stable, crystalline products. libretexts.org
Substituted Hydrazines Substituted Hydrazones Used to create a variety of derivatives with diverse properties. libretexts.orgresearchgate.net

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are susceptible to oxidation, which can occur under various conditions, including heating. nih.gov The oxidation of aldehydes can lead to the formation of carboxylic acids. Theoretical studies, such as those on (E)-4-decenal, have explored the complex mechanisms of aldehyde oxidation, which can involve peroxide, peroxyl radical, and alkoxy radical pathways. nih.gov In some cases, oxidation can lead to the generation of reactive intermediates like isobenzofurans from related phthalan (B41614) derivatives, which can then undergo further reactions such as intramolecular Diels-Alder cycloadditions. semanticscholar.org

Reduction: The reduction of the aldehyde group yields a primary alcohol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the irreversible reduction of aldehydes to alcohols. masterorganicchemistry.com

Naphthalene (B1677914) Ring Functionalization

The naphthalene ring of this compound is an aromatic system that can undergo functionalization through electrophilic substitution and other reactions. The existing substituents, the isopropoxy group and the aldehyde group, influence the position and feasibility of these reactions.

Halogenation Studies

Halogenation is a common electrophilic aromatic substitution reaction. While specific studies on the halogenation of this compound were not found in the provided search results, the general principles of electrophilic aromatic substitution on substituted naphthalenes would apply. The positions on the naphthalene ring most susceptible to halogenation would be determined by the directing effects of the isopropoxy and aldehyde groups.

Isopropoxy Group Transformations and Stability

The isopropoxy group, an ether linkage on the aromatic naphthalene ring, exhibits characteristic stability and reactivity. Ether cleavage is a primary transformation, typically requiring strong acidic conditions. The stability of aryl ethers to most reagents makes them excellent protecting groups in multi-step syntheses. However, they can be cleaved by strong acids like HBr and HI.

The mechanism of acidic ether cleavage depends on the structure of the ether. For this compound, the ether linkage is between an sp²-hybridized aromatic carbon and a secondary alkyl carbon. Cleavage can proceed via an S\textsubscript{N}1 or S\textsubscript{N}2 pathway. In the presence of a strong acid, the ether oxygen is protonated, forming a good leaving group.

Under S\textsubscript{N}1 conditions, the protonated ether would dissociate to form a relatively stable isopropyl carbocation and 4-hydroxy-1-naphthaldehyde (B1296455). This pathway is plausible due to the stability of the secondary carbocation. Alternatively, under S\textsubscript{N}2 conditions, a nucleophile (like a halide ion from the acid) would attack the less sterically hindered carbon of the protonated ether. In the case of aryl alkyl ethers, the attack generally occurs at the alkyl carbon, as the aromatic C-O bond is stronger and the sp² carbon is less susceptible to backside attack. This would yield 4-hydroxy-1-naphthaldehyde and 2-halopropane. The choice between S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms is influenced by the reaction conditions, including the strength of the acid and the nucleophilicity of the counter-ion.

Lewis acids are also known to mediate the cleavage of aryl ethers. For instance, aluminum chloride (AlCl₃) can effectively cleave isopropyl aryl ethers, while methyl aryl ethers may remain intact under similar conditions, highlighting the role of carbocation stability in the reaction mechanism.

Table 1: Stability and Reactivity of the Isopropoxy Group

ConditionReactivity/StabilityProducts of Cleavage
Strong Protic Acids (e.g., HBr, HI) Cleavage of the C-O bond4-Hydroxy-1-naphthaldehyde and 2-halopropane
Lewis Acids (e.g., AlCl₃) Potential for cleavage4-Hydroxy-1-naphthaldehyde and byproducts from the isopropyl group
Basic Conditions Generally stableNo reaction
Standard Oxidizing/Reducing Agents Generally stableNo reaction at the ether linkage

Cascade and Cyclization Reactions

The aldehyde and the activated naphthalene ring in this compound are key to its participation in cascade and cyclization reactions, which allow for the rapid construction of complex polycyclic systems. nih.gov

Cascade Reactions:

A cascade reaction, also known as a tandem or domino reaction, involves a series of intramolecular reactions where the product of one step becomes the substrate for the next. The strategic placement of the aldehyde and the electron-donating isopropoxy group on the naphthalene scaffold can facilitate such sequences. For example, acid-catalyzed cascade cyclizations of related benzannulated enediynyl alcohols have been shown to produce 1,4-naphthoquinone (B94277) methides. researchgate.net While specific examples with this compound are not prevalent in the literature, its structure suggests potential for similar transformations.

Cyclization Reactions:

The aldehyde group can readily participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve condensation with a dinucleophile, followed by an intramolecular cyclization and dehydration. The nature of the resulting heterocyclic ring depends on the reaction partner.

Synthesis of Fused Heterocycles: The reaction of naphthaldehydes with various reagents can lead to the formation of fused heterocycles. For instance, condensation with amines or hydrazines can initiate cyclization pathways to form nitrogen-containing fused rings. nih.gov The general strategy involves the formation of an intermediate that undergoes intramolecular cyclization onto the naphthalene ring. rsc.org An efficient method for synthesizing imidazole-fused heterocycles involves the [4+1] cyclization of aldehydes with suitable nitrogen-containing precursors. researchgate.net

Lewis Acid-Mediated Cycloadditions: The photochemical behavior of naphthaldehydes can be significantly altered by the presence of Lewis acids. nih.govrsc.org Without a Lewis acid, photochemical reactions typically occur at the carbonyl group. However, in the presence of a Lewis acid like AlBr₃, a visible light-mediated cycloaddition can occur at the arene core, leading to aromatic C-H functionalization via cyclobutane (B1203170) intermediates. nih.govrsc.org This provides a pathway to complex polycyclic structures that are not accessible through traditional thermal reactions.

Table 2: Potential Cascade and Cyclization Reactions

Reaction TypeReactant/ConditionPotential Product Class
Cascade Cyclization Acid catalysis with appropriate functional groupsPolycyclic aromatic compounds, quinone methides
Fused Heterocycle Synthesis Dinucleophiles (e.g., diamines, hydrazines)Fused nitrogen-containing heterocycles
Lewis Acid-Mediated Photocycloaddition Olefins, Lewis Acid (e.g., AlBr₃), visible lightComplex polycyclic systems via cyclobutane intermediates

Derivatization for Advanced Chemical Structures and Libraries

The aldehyde functionality of this compound serves as a versatile handle for derivatization, enabling the synthesis of advanced chemical structures and the generation of chemical libraries for drug discovery and materials science.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in combinatorial chemistry. Aldehydes are common components in many MCRs, such as the Ugi and Passerini reactions. The participation of this compound in such reactions would allow for the rapid generation of a diverse library of complex molecules built around the naphthaldehyde core. The isopropoxy group can modulate the electronic properties and solubility of the resulting compounds. The use of MCRs is an efficient strategy for producing libraries of structurally diverse compounds for high-throughput screening. rug.nlnih.gov

Synthesis of Heterocyclic Libraries:

The aldehyde group is a key electrophile in the synthesis of a wide variety of heterocyclic compounds. By reacting this compound with a diverse set of building blocks, libraries of heterocycles can be generated. For example, reaction with β-ketoesters and an amine source can lead to the synthesis of dihydropyridine (B1217469) derivatives (Hantzsch reaction). Condensation with active methylene (B1212753) compounds and a sulfur source can yield thiophene (B33073) derivatives (Gewald reaction). These strategies are central to the construction of libraries of compounds with potential biological activity. The synthesis of heterocyclic compounds is a major focus in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.gov

Table 3: Derivatization Strategies for Chemical Libraries

Derivatization StrategyKey ReactantsResulting Structures
Ugi Reaction (4-component) Amine, Isocyanide, Carboxylic Acidα-Acylamino carboxamide derivatives
Passerini Reaction (3-component) Isocyanide, Carboxylic Acidα-Acyloxy carboxamide derivatives
Hantzsch Dihydropyridine Synthesis β-Ketoester, Ammonia/AmineDihydropyridine-fused naphthalenes
Gewald Thiophene Synthesis Active methylene nitrile, Sulfur, BaseAminothiophene-fused naphthalenes

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are pivotal in confirming the identity and elucidating the detailed structural features of 4-Isopropoxy-1-naphthaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR have been employed to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The aldehydic proton typically appears as a singlet in the downfield region. The aromatic protons on the naphthalene (B1677914) ring system show complex splitting patterns (doublets and multiplets) in the aromatic region. The isopropoxy group is identified by a septet for the methine proton and a doublet for the two methyl groups in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group gives a signal in the highly deshielded region of the spectrum. The carbons of the naphthalene ring appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating isopropoxy group and the electron-withdrawing aldehyde group. The isopropoxy group carbons, the methine and the methyl carbons, are observed at higher field strengths.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)~10.0~192.0
Naphthalene Ring~7.0 - 9.0~110 - 140
Isopropoxy (-OCH(CH₃)₂)Septet, ~4.7~70.0
Isopropoxy (-OCH(CH₃)₂)Doublet, ~1.4~22.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorption bands. A strong, sharp peak characteristic of the C=O stretching vibration of the aldehyde group is prominently observed around 1680-1700 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring appear in the region of 1500-1600 cm⁻¹. The C-O stretching of the isopropoxy ether linkage is typically found in the 1200-1000 cm⁻¹ range. Additionally, C-H stretching vibrations for both the aromatic and aliphatic protons are observed above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the naphthalene ring system often gives a strong signal in the Raman spectrum.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1680 - 1700
Aromatic (C=C)Stretch1500 - 1600
Ether (C-O)Stretch1200 - 1000
Aromatic (C-H)Stretch> 3000
Aliphatic (C-H)Stretch< 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions. The extended π-system of the naphthalene ring, in conjugation with the carbonyl group of the aldehyde, leads to absorptions at longer wavelengths. The presence of the isopropoxy group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthaldehyde. Typically, two main absorption bands are expected: a strong band corresponding to the π→π* transition and a weaker band at a longer wavelength for the n→π* transition. libretexts.orgslideshare.net

Mass Spectrometry Techniques for Molecular Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The molecular ion peak [M]⁺ would correspond to the exact mass of the compound. Common fragmentation patterns may involve the loss of the isopropoxy group or the aldehyde group, leading to characteristic fragment ions that help in the structural confirmation of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

X-Ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. icm.edu.pl In the context of this compound, XPS can be used to analyze the core-level electrons of carbon and oxygen. The C 1s spectrum would show different peaks corresponding to the carbon atoms in the naphthalene ring, the aldehyde group, and the isopropoxy group, with slight shifts in binding energy due to their different chemical environments. ntu.edu.tw Similarly, the O 1s spectrum would distinguish between the oxygen in the carbonyl group and the ether linkage. This technique is particularly useful for characterizing the compound when it is part of a surface film or a larger material assembly. kratos.com

Computational Chemistry and Theoretical Investigations

Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the properties of this compound. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict and rationalize the spectroscopic data. For instance, theoretical calculations can predict NMR chemical shifts, vibrational frequencies from IR and Raman spectroscopy, and electronic transitions from UV-Vis spectroscopy. These computational models allow for a detailed analysis of the molecular orbitals, electronic distribution, and the nature of the chemical bonds within the molecule. rsc.org Such theoretical studies have been instrumental in understanding phenomena like potential tautomerism and dimerization in related naphthaldehyde derivatives. rsc.orgnih.gov

Despite a comprehensive search for scientific literature, detailed research findings focusing specifically on the advanced spectroscopic and computational characterization of This compound are not available in publicly accessible research. The stringent requirement to generate content solely on this specific molecule, including data tables and in-depth analysis for each outlined section, cannot be met without the underlying scientific studies.

Research has been conducted on closely related compounds, such as 4-Hydroxy-1-naphthaldehyde (B1296455) and other naphthaldehyde derivatives. For instance, a study on 4-Hydroxy-1-naphthaldehyde utilized Density Functional Theory (DFT) for quantum computational analysis, including investigations into its spectroscopic properties, Frontier Molecular Orbitals (HOMO-LUMO), and Hirshfeld surface analysis. dntb.gov.ua Similarly, the non-linear optical (NLO) properties of various naphthalimide and naphthalene derivatives have been explored through DFT, providing insights into their hyperpolarizability and potential for optoelectronic applications. researchgate.netnih.gov

These studies on analogous structures indicate the types of computational analyses that are indeed applied to naphthaldehyde derivatives:

Density Functional Theory (DFT) is a standard method for optimizing molecular geometry and calculating electronic properties. dntb.gov.ua For related molecules, DFT has been used to determine structural parameters, vibrational frequencies, and thermodynamic properties. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis is commonly employed to understand the electronic transitions, chemical reactivity, and the NLO properties of naphthalene derivatives. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these studies. dntb.gov.ua

Molecular Electrostatic Potential (MEP) Mapping is used to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis helps in understanding the charge transfer and intramolecular interactions. dntb.gov.ua

Non-Linear Optical (NLO) Properties of various naphthalene derivatives have been a subject of interest, with researchers calculating first and second hyperpolarizabilities to assess their potential in NLO materials. researchgate.netnih.govnih.gov

Hirshfeld Surface Analysis is utilized to investigate and quantify intermolecular interactions within the crystal structure of naphthalene derivatives, providing insights into the packing and stability of the molecules. dntb.gov.uanih.govnih.govresearchgate.net

However, without a dedicated study on This compound , it is impossible to provide the specific, scientifically accurate data and detailed findings requested for each subsection of the article outline. Generating such an article would require speculation and the extrapolation of data from other compounds, which would violate the core instruction to focus strictly on the specified molecule and maintain scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research data for "this compound".

In Silico Docking Studies for Mechanistic Insights

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design and discovery for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. The process involves generating various conformations of the ligand and positioning them within the protein's active site, followed by a scoring function that estimates the binding energy.

While no specific docking studies have been performed on this compound, the general methodology provides a framework for how such an investigation would yield mechanistic insights. A typical workflow would involve:

Target Identification and Preparation: Selecting a protein of interest based on the known biological activities of similar naphthaldehyde derivatives, such as anticancer or antimicrobial effects. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound would be generated and optimized for charge and geometry.

Docking Simulation: Using software like AutoDock or PyRx, the ligand would be docked into the prepared protein target. The simulation explores various binding poses and calculates the binding energy for each.

Analysis of Results: The resulting poses are analyzed to identify the most stable interaction, characterized by the lowest binding energy. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site, are then identified.

Studies on structurally related naphthaldehyde derivatives have demonstrated their potential to interact with various biological targets. For instance, some naphthaldehyde-chalcone derivatives have been evaluated for their anticancer potential by docking against targets like HIF2α. Similarly, other naphthalene-based compounds have been docked against microbial enzymes to explore their antibacterial activity. These studies suggest that the naphthalene core serves as a crucial scaffold for interaction within protein binding pockets.

Should in silico docking studies be conducted on this compound, the data generated would likely be presented in a format similar to the illustrative table below. This table would typically detail the binding affinity (in kcal/mol) and the specific amino acid residues involved in the interaction, providing a basis for understanding the compound's mechanism of action at a molecular level.

Illustrative Docking Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, due to the absence of published research.)

Target Protein (PDB ID)Binding Energy (kcal/mol)Interacting Amino Acid ResiduesInteraction Type
Hypothetical Kinase (e.g., 3F1O)-8.5LYS-88, ASP-145Hydrogen Bond
VAL-65, ILE-130, PHE-146Hydrophobic Interaction
Hypothetical Microbial Enzyme (e.g., 2EX6)-7.9SER-45, GLN-102Hydrogen Bond
TRP-98, LEU-150Pi-Alkyl Interaction

This type of data is crucial for structure-activity relationship (SAR) studies and for guiding the chemical modification of the compound to enhance its potency and selectivity for a specific biological target.

Research Applications and Emerging Directions in Chemical Science

Utilization as Synthetic Building Blocks

The inherent reactivity of the aldehyde and the electronic nature of the isopropoxy-substituted naphthalene (B1677914) ring system make 4-Isopropoxy-1-naphthaldehyde a key starting material for a variety of organic transformations.

Precursors for Heterocyclic Compounds

The aldehyde functional group of this compound is a prime site for cyclization reactions to form a wide array of heterocyclic systems. Its reactivity is analogous to other alkoxy-naphthaldehydes, such as 2-methoxy-1-naphthaldehyde (B1195280), which have been extensively used in heterocyclic synthesis. tandfonline.com The condensation of this compound with various dinucleophiles is a common strategy to construct five, six, and seven-membered heterocyclic rings.

Key reaction pathways include:

Reaction with Hydrazine (B178648) Derivatives: Condensation with hydrazine and its derivatives (e.g., phenylhydrazine, substituted hydrazides) yields hydrazones, which can be further cyclized to form pyrazole, pyridazine, and other nitrogen-containing heterocycles.

Reaction with Hydroxylamine: Forms the corresponding oxime, which is a precursor to isoxazole (B147169) derivatives through cyclization reactions, or can be rearranged to amides. tandfonline.com

Reaction with Thiosemicarbazide: Leads to the formation of thiosemicarbazones, which are valuable intermediates for the synthesis of thiadiazole and thiazole (B1198619) ring systems. tandfonline.com

Reaction with Amines and Amino Acids: Forms Schiff bases (imines) which can participate in cycloaddition reactions or be used as ligands. Reaction with bifunctional amines like ethylenediamine (B42938) can lead to the formation of imidazoline (B1206853) rings.

The isopropoxy group at the 4-position influences the electron density of the naphthalene ring, which can affect the reactivity of the aldehyde and the stability of the resulting heterocyclic products.

Table 1: Examples of Heterocyclic Systems Synthesized from Alkoxy-Naphthaldehydes

Reagent Resulting Heterocyclic Core
Hydrazine Hydrate Pyrazole, Pyridazine
Hydroxylamine Isoxazole
Thiosemicarbazide Thiadiazole
Ethylenediamine Imidazoline

Intermediates in Natural Product Synthesis Research

Alkoxy-substituted naphthaldehydes are crucial intermediates in the total synthesis of various natural products. researchgate.net They provide a pre-functionalized aromatic core that can be elaborated into more complex structures. For instance, highly substituted naphthaldehyde derivatives are key building blocks for the synthesis of the rubromycin family of antibiotics. researchgate.net The synthesis of these complex natural products often involves multiple steps where the aldehyde group is transformed or used to build adjacent rings.

In the context of natural product synthesis, this compound can serve as a key precursor. The isopropoxy group can act as a protecting group for the phenol, which can be deprotected at a later stage of the synthesis, or it can be an integral part of the final target molecule, contributing to its biological activity. The aldehyde allows for carbon-carbon bond formation through reactions like Wittig, Grignard, or aldol (B89426) reactions, extending the carbon skeleton as required for the natural product's structure. While specific total syntheses employing this compound are not extensively documented in broad reviews, the established utility of related alkoxy-naphthaldehydes in synthesizing complex molecules underscores its potential in this field. researchgate.netrsc.orgorganicchemistrydata.orgnih.govresearchgate.net

Synthesis of Polycyclic Aromatic Hydrocarbon Skeletons

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest in materials science and environmental studies. nih.govnih.govnih.gov The synthesis of complex PAHs often relies on the annulation of additional aromatic rings onto a pre-existing core. This compound is a suitable starting material for such syntheses.

The aldehyde group can be used to construct a new ring through several classical organic reactions:

Friedel-Crafts Type Reactions: The aldehyde can be reduced to an alcohol, converted to a halide, and then used in an intramolecular Friedel-Crafts alkylation to form a new six-membered ring.

Condensation and Cyclization: Condensation with active methylene (B1212753) compounds followed by intramolecular cyclization is another powerful method to build new rings.

Palladium-Catalyzed Annulation: Modern cross-coupling methods can be employed, where the naphthalene core is further functionalized and then subjected to palladium-catalyzed cyclization to build larger PAH systems.

The isopropoxy group can direct the regioselectivity of these cyclization reactions and also modulate the electronic properties (e.g., HOMO/LUMO levels) of the final PAH, which is crucial for applications in organic electronics.

Derivatives for Functional Materials Research

The development of functional organic materials for applications in electronics and optoelectronics is a rapidly growing field. Naphthalene-based structures are common components of these materials due to their rigid, planar geometry and good charge transport properties. thieme-connect.de Derivatives of this compound are potential precursors for such materials.

One major class of naphthalene-based materials are naphthalene-diimides (NDIs). The aldehyde group of this compound can be oxidized to a carboxylic acid. This acid can then be converted into an anhydride (B1165640) and subsequently reacted with amines to form naphthalimide and naphthalene-diimide derivatives. The isopropoxy group would serve as a core substituent, which is known to significantly tune the optical and redox properties of the NDI chromophore. thieme-connect.de By varying the isopropoxy group, researchers can fine-tune the material's solubility, solid-state packing, and electronic characteristics for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Coordination Chemistry Research

The field of coordination chemistry explores the formation and properties of metal complexes with organic ligands. The ability to form stable Schiff bases makes this compound a valuable starting point for designing new ligands.

Ligand Design and Metal Complexation Studies

Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are among the most widely used ligands in coordination chemistry due to their synthetic accessibility and versatility. nih.goviaea.org this compound can be readily converted into a variety of Schiff base ligands by reaction with different amines.

For example, reaction with amino-phenols, diamines, or amino acids can yield bi-, tri-, or tetradentate ligands. These ligands possess nitrogen and, in some cases, oxygen donor atoms that can coordinate to a wide range of transition metal and lanthanide ions. nih.govresearchgate.netarcjournals.orgrsc.org

Table 2: Potential Schiff Base Ligands from this compound and Their Metal Complexes

Amine Component Ligand Type Potential Metal Ions
Aniline Bidentate Cu(II), Ni(II), Co(II)
Ethylenediamine Tetradentate (N2O2 type if from 2-hydroxy-1-naphthaldehyde (B42665) analogue) Mn(II), Fe(III), Zn(II)
2-Aminophenol Bidentate (NO type) V(IV), Ru(III)

The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties. The 4-isopropoxy-naphthalene moiety of the ligand plays a crucial role in:

Tuning Electronic Properties: The electron-donating isopropoxy group can influence the electron density on the donor atoms, thereby affecting the stability and redox potential of the metal complex.

Steric Effects: The bulky isopropoxy group can influence the coordination geometry around the metal center.

Solubility: The lipophilic nature of the isopropoxy group can enhance the solubility of the metal complexes in organic solvents, facilitating their study and application.

Research in this area focuses on synthesizing new metal complexes and characterizing their structures and physical properties, with potential applications in catalysis, sensing, and materials science.

Investigation of Metal-Ligand Interactions

The coordination chemistry of Schiff base ligands derived from aldehydes is a robust field of study. These ligands, often containing N and O donor atoms, readily form stable complexes with a wide range of transition metals. ijsra.netarcjournals.org The electronic and steric properties of substituents on the aldehyde precursor can significantly influence the geometry, stability, and reactivity of the resulting metal complexes. arcjournals.org

However, a thorough investigation of scientific databases reveals a lack of studies focused on Schiff bases derived from this compound and their subsequent metal complexes. While research on Schiff bases of other naphthaldehyde derivatives, such as 2-hydroxy-1-naphthaldehyde, is prevalent, detailing their synthesis and characterization with various metal ions like Co(II) and Ni(II), no such data is available for the 4-isopropoxy variant. researchgate.netresearchgate.net

Mechanistic Biological Activity Studies (In Vitro and Enzyme-Focused)

The biological activities of Schiff bases and their metal complexes are of significant interest, with many exhibiting antimicrobial, antifungal, and anticancer properties. nih.govresearchgate.net The mode of action is often attributed to the azomethine group, and chelation with metal ions can enhance their biological efficacy. nih.gov

Enzyme Inhibition Mechanism Investigations

Derivatives of naphthalene have been investigated for their enzyme inhibitory potential. For instance, certain naphthalimide derivatives have shown antibacterial activity. orgsyn.org However, there is no specific research available on the enzyme inhibition mechanisms of this compound or its derivatives. Studies on related structures, such as 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole (B57391) derivatives, have been conducted to assess their antimicrobial activity, but these are not direct derivatives of this compound and their mechanism of action was not detailed in terms of specific enzyme inhibition. researchgate.net

Receptor Interaction Studies (Non-Clinical)

The interaction of small molecules with biological receptors is a cornerstone of drug discovery. Naphthalene-based structures have been explored as ligands for various receptors, including opioid receptors. nih.gov Computational docking studies and molecular dynamics simulations are often employed to understand the binding modes and structure-activity relationships of such derivatives. nih.gov However, no non-clinical studies investigating the interaction of this compound with any specific biological receptor have been reported.

Biological Probe Development Research

Fluorescent probes are essential tools in biological imaging. Naphthalimide-based compounds are frequently used as fluorophores in the design of these probes due to their favorable photophysical properties. nih.gov The general principle involves linking the fluorophore to a receptor that can selectively bind to a target analyte, leading to a change in the fluorescent signal. nih.govrsc.org While the development of fluorescent probes from various substituted naphthaldehydes and naphthalimides is an active area of research, there is no documented use of this compound in the synthesis of biological probes. nih.govnih.gov

Future Perspectives and Research Challenges for 4 Isopropoxy 1 Naphthaldehyde and Broader Naphthaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of naphthaldehydes has traditionally relied on methods that, while effective, may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 4-isopropoxy-1-naphthaldehyde and other derivatives.

One promising avenue is the adaptation of the Sommelet reaction, a method for producing aldehydes from benzylic halides. orgsyn.org Recent advancements have demonstrated this reaction can be performed under greener conditions, for instance, using water as a solvent in the presence of a surfactant like sodium dodecyl-sulfate and a catalyst such as lanthanum(III) triflate. chemicalbook.com Such approaches reduce the reliance on volatile organic solvents and can lead to higher yields and easier product purification. Another innovative strategy involves an Indium(III)-catalyzed regioselective synthesis of 1-naphthaldehyde (B104281) derivatives from 3-formylchromones and alkynes, which proceeds through an interesting aldehyde 1,3-translocation and CO2 extrusion. acs.org

Furthermore, the Vilsmeier-Haack reaction, which formylates aromatic compounds, presents another opportunity for optimization. numberanalytics.com Exploring milder reagents and solvent-free conditions for this reaction could significantly enhance its environmental footprint. The development of catalytic methods, potentially using earth-abundant metals, for the direct C-H functionalization of the naphthalene (B1677914) core to introduce the aldehyde group is another critical research direction. nih.gov

Exploration of Undiscovered Reactivity and Selectivity

The reactivity of this compound is largely governed by the interplay between the electron-donating isopropoxy group and the electron-withdrawing aldehyde function. The isopropoxy group, being an electron-donating group (+I, +M effects), activates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.orggatech.edu This inherent reactivity can be harnessed for the synthesis of a wide array of polysubstituted naphthalene derivatives.

Future research should focus on systematically exploring the reactivity of the aldehyde group in this compound. While aldehydes are known to undergo nucleophilic addition reactions, the specific steric and electronic environment of this molecule could lead to unique reactivity patterns. illinois.edu Investigating its participation in multicomponent reactions, for example, could lead to the rapid assembly of complex molecular architectures. researchgate.net

The concept of the reactivity-selectivity principle, which posits that more reactive species are less selective, is an area that warrants investigation in the context of naphthaldehyde chemistry. wikipedia.orgprinceton.edu While this principle is now considered to have many exceptions, studying the selectivity of reactions involving this compound under various conditions could provide valuable insights into its synthetic utility. mnstate.eduucalgary.ca For instance, understanding how the isopropoxy group influences the selectivity of C-H activation or other functionalization reactions at different positions of the naphthalene ring will be crucial for its application in targeted synthesis. youtube.com

Integration of Advanced Computational Modeling and Predictive Analytics

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby accelerating research and reducing experimental costs. numberanalytics.com Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate mechanisms, and predict the outcomes of reactions. researchgate.net For example, computational studies can help in understanding the electronic properties of this compound and how they influence its reactivity and spectral characteristics.

Molecular dynamics simulations can provide insights into the conformational flexibility of the isopropoxy group and its influence on the accessibility of the aldehyde function to reagents. nih.gov Such simulations are also invaluable in studying the interactions of these molecules with biological targets or material surfaces. nih.gov

Furthermore, the burgeoning field of machine learning and predictive analytics holds immense promise for organic synthesis. acs.org By training models on large datasets of chemical reactions, it is becoming increasingly possible to predict the products of a reaction, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.net Applying these predictive tools to the synthesis and reactivity of this compound could significantly streamline its exploration and application.

Synergistic Applications in Interdisciplinary Fields of Chemical Science

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The specific substitution pattern of this compound makes it a promising candidate for biological screening. The isopropoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Future research should involve the synthesis of a library of compounds derived from this compound and their systematic evaluation for various therapeutic targets.

In materials science, naphthaldehyde derivatives are utilized in the synthesis of dyes, polymers, and functional materials. numberanalytics.com The presence of the aldehyde group in this compound allows for its incorporation into polymeric structures through condensation reactions. The isopropoxy group can modulate the electronic and optical properties of the resulting materials, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or sensors.

Moreover, functionalized naphthaldehydes can act as ligands for the synthesis of metal complexes with catalytic or material applications. rdd.edu.iqresearchgate.net The aldehyde and isopropoxy groups can coordinate to metal centers, and the properties of the resulting complexes can be tuned by modifying the naphthalene backbone. These complexes could find use in catalysis, for example, in hydrogenation reactions or as promoters in zeolite-catalyzed processes. nih.govrsc.org The exploration of such synergistic applications will undoubtedly be a fruitful area of future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.